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molecular formula C16H17N5 B8359845 1-(4-Cyanophenyl)-4-(5-aminopyridin-2-yl)piperazine

1-(4-Cyanophenyl)-4-(5-aminopyridin-2-yl)piperazine

Cat. No. B8359845
M. Wt: 279.34 g/mol
InChI Key: INQGESIWCSSJJZ-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

10% Palladium on carbon (25 mg, 0.024 mmol) was added to a stirred suspension of 1-(4-cyanophenyl)-4-(5-nitropyridin-2-yl)-piperazine (150 mg, 0.48 mmol) in ethanol (50 ml) at ambient temperature and the reaction stirred for 6 hours under an atmosphere of hydrogen. The reaction was filtered through a pad of celite and the solvent evaporated in vacuo. Purification by flash chromatography on alumina, eluting with 0.5% methanol in dichloromethane yielded 1-(4-cyanophenyl)-4-(5-aminopyridin-2-yl)piperazine (100 mg, 74% yield):
Name
1-(4-cyanophenyl)-4-(5-nitropyridin-2-yl)-piperazine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]3[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][N:16]=3)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)#[N:2]>[Pd].C(O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]3[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][N:16]=3)[CH2:11][CH2:10]2)=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
1-(4-cyanophenyl)-4-(5-nitropyridin-2-yl)-piperazine
Quantity
150 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N1CCN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 6 hours under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on alumina
WASH
Type
WASH
Details
eluting with 0.5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N1CCN(CC1)C1=NC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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